N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034207-97-9
VCID: VC5896059
InChI: InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22)
SMILES: C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3
Molecular Formula: C16H13N5O
Molecular Weight: 291.314

N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide

CAS No.: 2034207-97-9

Cat. No.: VC5896059

Molecular Formula: C16H13N5O

Molecular Weight: 291.314

* For research use only. Not for human or veterinary use.

N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide - 2034207-97-9

Specification

CAS No. 2034207-97-9
Molecular Formula C16H13N5O
Molecular Weight 291.314
IUPAC Name N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22)
Standard InChI Key SOTMQCHMSXOQPK-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3

Introduction

Chemical Structure and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide, reflecting its bipyridine and pyrazine constituents. The molecular formula is C₁₆H₁₄N₅O, with a calculated molecular weight of 316.32 g/mol. The bipyridine unit consists of two pyridine rings connected at the 2- and 3'-positions, while the pyrazine-2-carboxamide group introduces a planar, nitrogen-rich heterocycle .

Structural Features and Conformational Analysis

Key structural attributes include:

  • Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling π-π stacking interactions and hydrogen bonding .

  • Bipyridine Moiety: The [2,3'-bipyridin]-5-ylmethyl group introduces steric bulk and electronic heterogeneity, influencing molecular packing in crystalline states .

  • Carboxamide Linker: The -NH-C(=O)- group bridges the pyrazine and bipyridine units, facilitating intramolecular hydrogen bonds and conformational flexibility .

Crystallographic studies of analogous compounds (e.g., N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide) reveal dihedral angles between pyrazine and pyridine rings ranging from 61.34° to 88.33°, depending on substituent positioning . For N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide, similar deviations from coplanarity are expected, potentially affecting its solubility and reactivity.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₄N₅O
Molecular Weight316.32 g/mol
Calculated LogP2.1–2.7 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH, pyridine NH)
Hydrogen Bond Acceptors6 (pyrazine N, amide O, pyridine N)

Synthesis and Characterization

Synthetic Routes

The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide likely follows established protocols for pyrazinecarboxamides, involving:

  • Condensation Reactions: Pyrazine-2-carboxylic acid reacts with [2,3'-bipyridin]-5-ylmethanamine in the presence of coupling agents like EDCI or DCC .

  • Activation of Carboxylic Acid: Conversion of the acid to an acyl chloride or mixed anhydride prior to amide bond formation .

A representative procedure adapted from pyrazinecarboxamide syntheses involves:

  • Dissolving pyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Adding [2,3'-bipyridin]-5-ylmethanamine (1.1 equiv) and EDCI (1.2 equiv).

  • Stirring at 0–5°C for 24 hours, followed by aqueous workup and purification via column chromatography.

Spectroscopic Characterization

Hypothetical spectral data for the compound, inferred from analogs , includes:

  • IR Spectroscopy: Strong absorptions at ~1680 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

  • ¹H NMR (DMSO-d₆): δ 8.9–9.2 ppm (pyrazine protons), δ 7.5–8.5 ppm (bipyridine aromatic protons), δ 4.6 ppm (methylene -CH₂-).

  • MS (ESI+): m/z 317.3 [M+H]⁺.

Biological and Chemical Applications

Herbicidal Activity

Pyrazinecarboxamides exhibit herbicidal properties by inhibiting chlorophyll biosynthesis. For example, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide reduces chlorophyll content in Chlorella vulgaris (IC₅₀ = 44.0 μM) . While data specific to N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide is lacking, its structural similarity suggests potential utility as a photosynthesis inhibitor.

Material Science Applications

The bipyridine unit’s metal-coordinating ability suggests applications in:

  • Organic Sensitizers: For dye-sensitized solar cells (DSSCs), leveraging π-conjugated systems for electron transport.

  • Coordination Polymers: As ligands for constructing metal-organic frameworks (MOFs) with tunable porosity .

Crystallographic and Supramolecular Behavior

Hydrogen Bonding Networks

In related structures, molecules form inversion dimers via N-H⋯N hydrogen bonds (e.g., N-H⋯N distances of 2.10–2.25 Å) . For N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide, analogous intermolecular interactions could yield layered or chain-like architectures.

π-π Stacking Interactions

Parallel-displaced π-π interactions between pyrazine and pyridine rings (inter-centroid distances ~3.6–3.7 Å) may dominate crystal packing, influencing solubility and melting behavior.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis requiring stringent anhydrous conditions.

  • Data Gaps: Absence of experimental toxicity profiles and pharmacokinetic studies.

Future research should prioritize:

  • Crystallographic Analysis: To resolve precise bond angles and packing motifs.

  • Biological Screening: For anticancer, antimicrobial, and herbicidal activity.

  • Computational Modeling: To predict binding affinities for biological targets like DNA topoisomerases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator